(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate
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Overview
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, phenyl, and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate involves multiple steps. The starting materials typically include 2-isopropyl-5-methylcyclohexanol, 2,5-dihydroxy-3,6-dimethylphenyl, and phenylphosphinic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone
- 2,5-Dihydroxy-3,6-dimethyl-2,5-cyclohexadiene-1,4-dione
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxy-3,6-dimethylphenyl)(phenyl)phosphinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H33O4P |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2,5-dimethyl-3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C24H33O4P/c1-15(2)20-12-11-16(3)13-22(20)28-29(27,19-9-7-6-8-10-19)24-18(5)21(25)14-17(4)23(24)26/h6-10,14-16,20,22,25-26H,11-13H2,1-5H3/t16-,20+,22-,29?/m1/s1 |
InChI Key |
NJMIXABSZVFOLW-NIXHSBHVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C(=CC(=C3C)O)C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C(=CC(=C3C)O)C)O)C(C)C |
Origin of Product |
United States |
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